molecular formula C11H7F4N B12275298 Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Cat. No.: B12275298
M. Wt: 229.17 g/mol
InChI Key: RCLPAQYLRIVIDC-UHFFFAOYSA-N
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Description

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- is a chemical compound that features a cyclopropane ring attached to a carbonitrile group, with a phenyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- typically involves the reaction of cyclopropanecarbonitrile with a fluorinated phenyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarbonitrile,1-[2-fluoro-5-(trifluoromethyl)phenyl]
  • 1-Phenyl-1-cyclopropanecarbonitrile
  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Uniqueness

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H7F4N

Molecular Weight

229.17 g/mol

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F4N/c12-9-7(10(6-16)4-5-10)2-1-3-8(9)11(13,14)15/h1-3H,4-5H2

InChI Key

RCLPAQYLRIVIDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

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